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Compound of Interest

Compound Name: Raxatrigine

Cat. No.: B1684372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of

Raxatrigine (also known as Vixotrigine, CNV1014802, GSK-1014802, and BIIB074), a non-

selective, use-dependent voltage-gated sodium channel (Nav) blocker, in various animal

models of pain. The included protocols are intended to serve as a guide for researchers

investigating the analgesic properties of Raxatrigine and similar compounds.

Mechanism of Action: Use-Dependent Sodium
Channel Blockade
Raxatrigine exerts its analgesic effects by inhibiting the initiation and propagation of action

potentials in nociceptive (pain-sensing) neurons.[1][2][3][4] Its mechanism is characterized by

state- and use-dependency, meaning it preferentially binds to and stabilizes the inactivated

state of voltage-gated sodium channels.[1][4][5] In pathological pain states, neurons often fire

at high frequencies, leading to an accumulation of Nav channels in the inactivated state.

Raxatrigine's higher affinity for this state allows for selective targeting of hyperactive neurons

involved in pain signaling, while having less effect on neurons firing at normal, low frequencies.

[5][6][7] This broad-spectrum blockade of multiple Nav subtypes (including Nav1.1, Nav1.2,

Nav1.3, Nav1.4, Nav1.6, Nav1.7, and Nav1.8) contributes to its efficacy in different pain

modalities.[4]
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Caption: Mechanism of use-dependent Nav channel blockade by Raxatrigine.

Quantitative Data Summary
The following tables summarize the reported efficacy of Raxatrigine in key preclinical models

of inflammatory and neuropathic pain.

Table 1: Efficacy of Raxatrigine in an Inflammatory Pain Model

Model Species
Route of
Administr
ation

Dosing
Regimen

Primary
Outcome
Measure

Efficacy
Results

Referenc
e

Complete

Freund's

Adjuvant

(CFA)

Rat Oral (p.o.)

Single

dose (0.1-5

mg/kg)

Reversal of

hypersensit

ivity

(Weight

Bearing)

ED₅₀: 0.91

mg/kg
[1][2]

Table 2: Efficacy of Raxatrigine in a Neuropathic Pain Model
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Model Species
Route of
Administr
ation

Dosing
Regimen

Primary
Outcome
Measure

Efficacy
Results

Referenc
e

Chronic

Constrictio

n Injury

(CCI)

Rat Oral (p.o.)

0.5 and 5

mg/kg, BID

for 8 days

Reversal of

Mechanical

Allodynia

Significant

reversal at

both doses

after 6 and

8 days of

dosing.

[1]

Table 3: Efficacy of Raxatrigine in a Toxin-Induced Pain Model

Model Species
Route of
Administr
ation

Dosing
Regimen

Primary
Outcome
Measure

Efficacy
Results

Referenc
e

Scorpion

Toxin OD1
Mouse

Intraperiton

eal (i.p.)

3 and 30

mg/kg

Reduction

of

spontaneo

us pain

behaviors

(licking/flin

ching)

Both doses

reduced

pain

behaviors.

30 mg/kg

had

comparabl

e effects to

a selective

Nav1.7

inhibitor.

Scorpion

Toxin OD1
Mouse

Intraplantar

(i.pl.)
1 mM

Reduction

of

spontaneo

us pain

behaviors

(licking/flin

ching)

No

significant

effect.
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Experimental Protocols
The following are detailed protocols for the administration and evaluation of Raxatrigine in

established animal models of pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of
Neuropathic Pain in Rats
This protocol describes the surgical induction of neuropathic pain via CCI and subsequent

assessment of mechanical allodynia following oral administration of Raxatrigine.
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Caption: Experimental workflow for the CCI model and Raxatrigine evaluation.
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1. Materials:

Raxatrigine (Vixotrigine)

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

Gabapentin (positive control)

Isoflurane or other suitable anesthetic

4-0 chromic gut or silk sutures

Standard surgical instruments

Electronic Von Frey apparatus

2. Surgical Procedure (CCI):

Anesthetize adult male Sprague-Dawley rats using isoflurane.

Make a small incision at the mid-thigh level of one hind limb, and separate the biceps

femoris muscle by blunt dissection to expose the common sciatic nerve.

Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the

surrounding connective tissue.

Place four loose ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1

mm spacing between them.

The ligatures should be tied until a brief twitch in the innervated muscle is observed. The

goal is to constrict the nerve minimally without arresting epineural blood flow.

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

Allow animals to recover fully. Pain behaviors typically develop over the next 7-21 days.

3. Drug Administration and Behavioral Testing:

On day 22 post-surgery, begin the dosing regimen.
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Administer Raxatrigine (0.5 mg/kg or 5 mg/kg), vehicle, or Gabapentin (30 mg/kg) via oral

gavage twice daily (BID).[1]

Assess mechanical allodynia using an electronic Von Frey apparatus on days 1, 6, and 8 of

dosing.[1]

Testing should be conducted 0.5 hours after the morning dose.[1]

Place the rat on a wire mesh platform and allow it to acclimate.

Apply the filament of the Von Frey device to the plantar surface of the ipsilateral (injured)

hind paw with gradually increasing force.

The paw withdrawal threshold (PWT) is the force in grams at which the rat briskly withdraws

its paw.

Record the PWT for each animal. A significant increase in PWT in the Raxatrigine-treated

groups compared to the vehicle group indicates an analgesic effect.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of
Inflammatory Pain in Rats
This protocol details the induction of persistent inflammatory pain using CFA and the evaluation

of a single oral dose of Raxatrigine.

1. Materials:

Raxatrigine (Vixotrigine)

Vehicle for oral gavage

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

Incapacitance tester (for weight-bearing assessment) or electronic Von Frey apparatus

2. Induction of Inflammation:

Briefly restrain an adult male Sprague-Dawley rat.
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Inject 100-150 µL of CFA into the plantar surface of one hind paw.

Return the animal to its home cage. Inflammation, characterized by edema, erythema, and

hypersensitivity, will develop over the next 24 hours and persist for several weeks.

3. Drug Administration and Behavioral Testing:

24 hours after CFA injection, assess baseline hypersensitivity. This can be done by

measuring the difference in weight-bearing between the inflamed and non-inflamed paw

using an incapacitance tester or by measuring the paw withdrawal threshold with a Von Frey

apparatus.

Administer a single oral dose of Raxatrigine (e.g., in a dose-range of 0.1-5 mg/kg) or

vehicle.[2]

At a predetermined time post-dose (e.g., 1 hour), re-assess weight-bearing or mechanical

allodynia.[1]

An increase in weight-bearing on the inflamed paw or an increased paw withdrawal threshold

in the Raxatrigine group compared to the vehicle group indicates analgesia.

The dose that produces 50% of the maximum possible effect is calculated as the ED₅₀.[1]

Protocol 3: Scorpion Toxin (OD1)-Induced Acute Pain in
Mice
This model is used to assess rapid, Nav1.7-mediated spontaneous pain and is suitable for

profiling Nav channel blockers.

1. Materials:

Raxatrigine (CNV1014802)

Vehicle for intraperitoneal (i.p.) injection (e.g., saline)

Scorpion toxin OD1

Observation chambers with a clear floor
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2. Drug Administration and Pain Induction:

Administer Raxatrigine (3 mg/kg or 30 mg/kg) or vehicle via i.p. injection to adult male

C57BL/6 mice.

After a suitable pre-treatment time (e.g., 15-30 minutes), briefly restrain the mouse and inject

20 µL of OD1 toxin (e.g., 10 µM) into the plantar surface of one hind paw.

3. Behavioral Assessment:

Immediately after the OD1 injection, place the mouse into an observation chamber.

Record the cumulative time the animal spends licking or flinching the injected paw over a

defined period (e.g., 30 minutes).

A significant reduction in the time spent on pain-related behaviors in the Raxatrigine-treated

group compared to the vehicle group indicates an analgesic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Raxatrigine
Administration in Animal Models of Pain]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684372#raxatrigine-administration-in-animal-
models-of-pain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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